molecular formula C10H11F13NO6PS<br>C6F13SO2N(C2H5)CH2CH2OP(=O)(OH)2 B13409308 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- CAS No. 67969-65-7

1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-

Cat. No.: B13409308
CAS No.: 67969-65-7
M. Wt: 551.22 g/mol
InChI Key: WKGHYGHEIVLMOZ-UHFFFAOYSA-N
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Description

1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- is a chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to chemical reactions, and hydrophobicity .

Preparation Methods

The synthesis of 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- involves several steps. The primary synthetic route includes the reaction of hexanesulfonamide with ethyl groups and subsequent fluorination to introduce the tridecafluoro groups. The final step involves the addition of the phosphonooxyethyl group

Chemical Reactions Analysis

1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Scientific Research Applications

1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- involves its interaction with specific molecular targets. The compound’s fluorinated groups contribute to its high affinity for hydrophobic regions of proteins and membranes, affecting their function. The phosphonooxyethyl group can interact with phosphate-binding sites, influencing enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

67969-65-7

Molecular Formula

C10H11F13NO6PS
C6F13SO2N(C2H5)CH2CH2OP(=O)(OH)2

Molecular Weight

551.22 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C10H11F13NO6PS/c1-2-24(3-4-30-31(25,26)27)32(28,29)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21/h2-4H2,1H3,(H2,25,26,27)

InChI Key

WKGHYGHEIVLMOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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